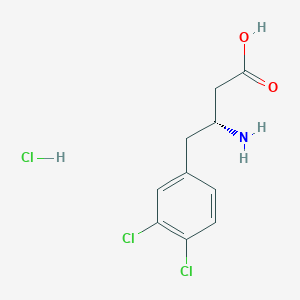

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

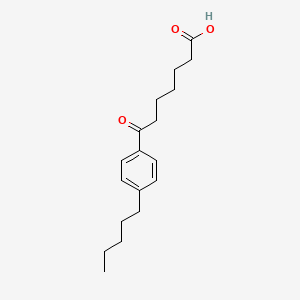

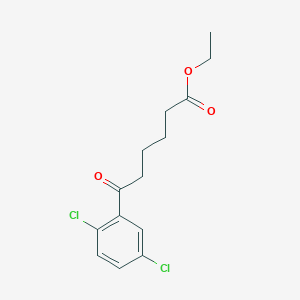

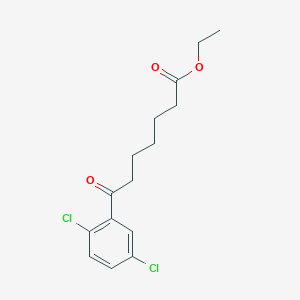

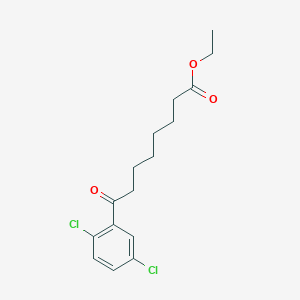

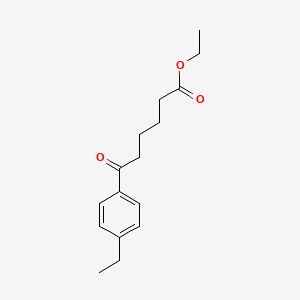

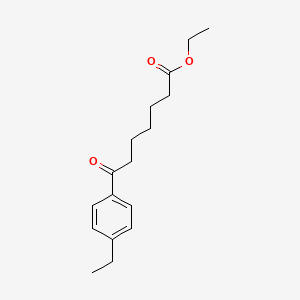

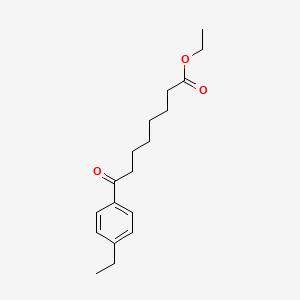

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Crystal Engineering and Structural Analysis

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride, related to baclofen, has been studied for its properties in crystal engineering. Research has focused on the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed between baclofen and various acids. These studies provide insights into the conformation and protonation properties of the baclofen moiety, with Hirshfeld surface analysis used to analyze specific intermolecular interactions in the structures (Báthori & Kilinkissa, 2015).

Synthesis and Structure Analysis

The synthesis and structural analysis of derivatives of this compound have been a significant area of research. Studies include the synthesis of 3,4-disubstituted 4-aminobutanoic acids and analysis of their structural properties using techniques like molecular docking, vibrational, structural, electronic, and optical studies. These investigations are critical in understanding the reactivity and biological activities of these compounds (Vasil'eva et al., 2016).

Application in Pharmacophore Development

Another application of this compound is in the development of pharmacophores, which are parts of a molecule responsible for its biological activity. Research has been conducted on the absolute configuration of analogues of this compound, providing essential information for determining the steric features of arpromidine-type histamine H2 receptor agonists (Zabel et al., 2000).

Nonlinear Optical Materials Research

The compound has also been studied for its potential in nonlinear optical materials. Theoretical studies on the dipole moment and hyperpolarizabilities of the compound indicate its suitability as a candidate for nonlinear optical materials, which are important in photonic and optoelectronic applications (Vanasundari et al., 2018).

Therapeutic Compound Synthesis

Research on the synthesis of both enantiomers of baclofen, closely related to this compound, has been carried out. This involves using chiral auxiliaries for esterification and subsequent hydrolysis, yielding enantiopure compounds. These studies are vital for developing therapeutic compounds (Camps et al., 2004).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dichlorophenylacetic acid", "L-alanine", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "1. Conversion of 3,4-dichlorophenylacetic acid to 3,4-dichlorophenylacetyl chloride using thionyl chloride.", "2. Reaction of L-alanine with 3,4-dichlorophenylacetyl chloride in the presence of sodium hydroxide to form (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid.", "3. Conversion of (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid to its hydrochloride salt using hydrochloric acid.", "4. Recrystallization of the hydrochloride salt from a mixture of diethyl ether, ethanol, and water to obtain the pure compound." ] } | |

CAS番号 |

269396-55-6 |

分子式 |

C10H11Cl2NO2 |

分子量 |

248.10 g/mol |

IUPAC名 |

(3R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 |

InChIキー |

MVUQWYZNNRALPX-SSDOTTSWSA-N |

異性体SMILES |

C1=CC(=C(C=C1C[C@H](CC(=O)O)N)Cl)Cl |

SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl |

正規SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。